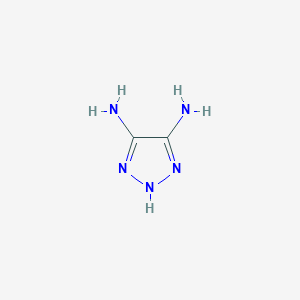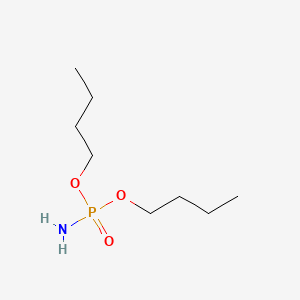![molecular formula C14H19Cl2N3O2S B13781982 N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide typically involves the reaction of isoquinoline derivatives with sulfonamide groups under controlled conditions. The process may include steps such as:
Formation of Isoquinoline Derivative: Starting with a suitable isoquinoline precursor.
Sulfonamide Introduction: Reacting the isoquinoline derivative with sulfonamide reagents.
Piperidine Addition: Introducing the piperidine moiety to the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and cost-effectiveness, often involving continuous flow chemistry techniques .
化学反応の分析
Types of Reactions
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of sulfonamide groups.
Substitution: Nucleophilic substitution reactions at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted isoquinoline derivatives .
科学的研究の応用
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interaction with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial agent, particularly against drug-resistant strains of bacteria.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication. It binds to an allosteric site on the GyrA subunit, preventing the enzyme from functioning properly. This mechanism is distinct from other gyrase inhibitors, making it a valuable tool in combating antibiotic resistance .
類似化合物との比較
Similar Compounds
Isoquinoline Sulfonamides: Other members of this family include compounds like H-1337, which also exhibit antibacterial properties.
Fluoroquinolones: A class of antibiotics that target DNA gyrase but through a different mechanism.
Uniqueness
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide stands out due to its unique binding site and mode of action, which provides an alternative approach to overcoming bacterial resistance compared to traditional antibiotics .
特性
分子式 |
C14H19Cl2N3O2S |
|---|---|
分子量 |
364.3 g/mol |
IUPAC名 |
N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride |
InChI |
InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-12-4-2-7-15-10-12)14-5-1-3-11-9-16-8-6-13(11)14;;/h1,3,5-6,8-9,12,15,17H,2,4,7,10H2;2*1H/t12-;;/m0../s1 |
InChIキー |
XWDKHNICCZBYLN-LTCKWSDVSA-N |
異性体SMILES |
C1C[C@@H](CNC1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
正規SMILES |
C1CC(CNC1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)



